3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the benzylsulfonyl group might undergo reactions with nucleophiles, and the chlorobenzo[d]thiazol-2-yl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the functional groups present .Scientific Research Applications
Anticonvulsant Applications
Research has demonstrated the synthesis of heterocyclic compounds containing a sulfonamide moiety, which exhibit significant anticonvulsant activities. For instance, compounds synthesized through reactions involving cyano or chloro N-thiazol-2-ylsulfamoyl phenyl acetamide derivatives have shown protection against picrotoxin-induced convulsions. One particular compound, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, displayed notable anticonvulsive effects and provided 100% protection in evaluations (Farag et al., 2012).
Antimicrobial Activity
The synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole has been explored for their antimicrobial properties. These compounds, upon reaction with various nucleophiles, yielded derivatives that underwent antiviral evaluations, showing potential antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Cancer Research
Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, mediated likely through the activation of p38. This suggests their potential in cancer treatment strategies (Cumaoğlu et al., 2015).
Metabolic Stability in Drug Development
Investigations into the structure-activity relationships of dual inhibitors of the PI3K/mTOR pathway identified compounds with improved metabolic stability. For example, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs showed potent inhibitory effects on PI3Kα and mTOR in vitro and in vivo, with modifications leading to reduced metabolic deacetylation, highlighting the importance of heterocyclic analogs in enhancing drug stability (Stec et al., 2011).
Mechanism of Action
Benzothiazole derivatives
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, some benzothiazole derivatives have shown anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with the standard reference drugs .
Thiazole derivatives
Thiazole is another important component of this compound. Thiazole derivatives have been found to possess various biological activities. For example, 2,4-disubstituted thiazole derivatives have shown antimicrobial activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c24-19-10-6-11-20-22(19)26-23(31-20)27(15-18-9-4-5-13-25-18)21(28)12-14-32(29,30)16-17-7-2-1-3-8-17/h1-11,13H,12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRKOEHSVNMESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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